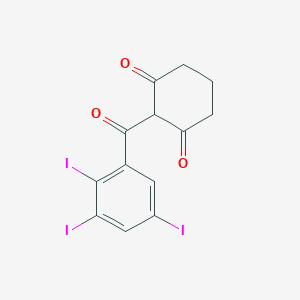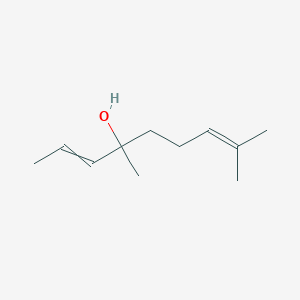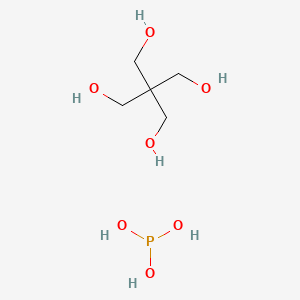
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)propane-1,3-diol is typically synthesized through a base-catalyzed multiple-addition reaction between acetaldehyde and formaldehyde. The reaction involves the following steps :
Addition Reaction: Acetaldehyde reacts with three equivalents of formaldehyde to form pentaerythrose.
Cannizzaro Reaction: A fourth equivalent of formaldehyde undergoes a Cannizzaro reaction to yield the final product, pentaerythritol, along with formate ion.
Industrial Production Methods
In industrial settings, the synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction mixture is then neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is obtained by evaporating the mixture under vacuum, followed by cooling and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Esterification: It reacts with organic acids to form esters.
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Esterification: Common reagents include organic acids and acid catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Esterification: Produces esters such as pentaerythritol tetranitrate (an explosive).
Oxidation: Yields products like pentaerythrose and pentaerythritol tetracarboxylate.
Reduction: Forms various alcohol derivatives.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research and industry :
Chemistry: Used as a building block for the synthesis of polyfunctionalized compounds and dendrimers.
Biology: Employed in the preparation of flame retardant polymers and heat storage materials.
Medicine: Utilized in the development of drug delivery systems and as a precursor for anticancer drugs.
Industry: Applied in the production of alkyd resins, varnishes, and polyvinyl chloride stabilizers.
Mécanisme D'action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves its ability to form multiple hydrogen bonds due to the presence of four hydroxyl groups. This property makes it a versatile substrate for various chemical reactions, allowing it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentane: Similar in structure but lacks hydroxyl groups.
Neopentyl alcohol: Contains one hydroxyl group.
Neopentyl glycol: Contains two hydroxyl groups.
Trimethylolethane: Contains three hydroxyl groups.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol is unique due to its four hydroxyl groups, which provide it with exceptional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications .
Propriétés
Numéro CAS |
87521-28-6 |
|---|---|
Formule moléculaire |
C5H15O7P |
Poids moléculaire |
218.14 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphorous acid |
InChI |
InChI=1S/C5H12O4.H3O3P/c6-1-5(2-7,3-8)4-9;1-4(2)3/h6-9H,1-4H2;1-3H |
Clé InChI |
YCXVQRXWDZHKSX-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)CO)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


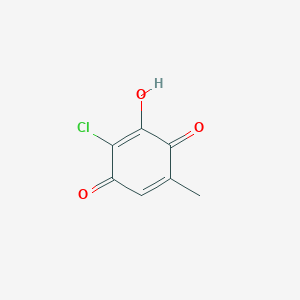
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
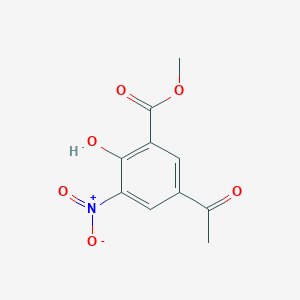

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
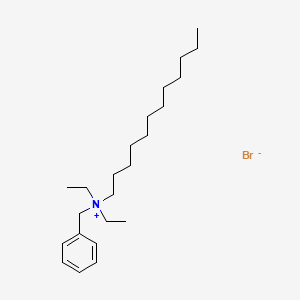
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
